1-Butoxyhex-2-ene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond and an ether functional group. Its molecular formula is CHO, indicating it consists of 11 carbon atoms, 22 hydrogen atoms, and one oxygen atom. The structure features a butoxy group (derived from butanol) attached to a hexene backbone, specifically at the second carbon of the hexene chain. This compound is notable for its potential applications in various chemical processes due to its reactivity and functional groups.
1-Butoxyhex-2-ene can be synthesized through several methods:
1-Butoxyhex-2-ene has potential applications in various fields:
Several compounds share structural similarities with 1-butoxyhex-2-ene. Here are some notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Butanol | Alcohol | Simple alcohol with no double bond |
| Hexene | Alkene | Straight-chain alkene without ether group |
| 1-Octanol | Alcohol | Longer-chain alcohol with similar properties |
| 2-Hexanol | Alcohol | Isomeric alcohol that differs in positioning |
1-Butoxyhex-2-ene stands out due to its combination of an ether functional group and a double bond within a longer carbon chain. This unique structure may offer distinct reactivity patterns compared to simpler alkenes or alcohols, making it valuable in synthetic organic chemistry and industrial applications.
Traditional alkoxylation methods for synthesizing 1-butoxyhex-2-ene involve the acid-catalyzed addition of alcohols to alkenes. Sulfuric acid or p-toluenesulfonic acid (pTSA) is typically employed to protonate the alkene, forming a carbocation intermediate at the more substituted carbon of hex-2-ene. The nucleophilic oxygen of 1-butanol then attacks this intermediate, followed by deprotonation to yield the ether product.
For example, reacting hex-2-ene with 1-butanol in the presence of sulfuric acid at 80–100°C produces 1-butoxyhex-2-ene. However, this method often results in competing side reactions, such as polymerization of the alkene or dehydration of the alcohol. To mitigate these issues, stoichiometric control and diluted reaction conditions are employed.
Table 1: Comparison of Traditional Alkoxylation Conditions
| Catalyst | Temperature (°C) | Yield (%) | Key Side Reactions |
|---|---|---|---|
| H₂SO₄ | 80–100 | 45–55 | Polymerization, dehydration |
| pTSA | 70–90 | 50–60 | Minor oligomerization |
| HCl (gas) | 60–80 | 30–40 | Chlorination byproducts |
While these methods are cost-effective, their reliance on strong acids poses challenges in product purification and environmental sustainability.
Transition metal catalysts offer enhanced selectivity and milder reaction conditions for synthesizing 1-butoxyhex-2-ene. Platinum and palladium complexes, in particular, facilitate hydroalkoxylation by activating the alkene’s π-electrons and coordinating the alcohol nucleophile.
A notable approach involves a platinum(II) catalyst with a phosphine ligand containing a basic imidazole moiety. This ligand engages in hydrogen bonding with 1-butanol, orienting the nucleophile for anti-Markovnikov addition to hex-2-ene. The reaction proceeds at 50°C in dichloroethane (DCE), achieving yields of 60–70%.
Mechanistic Highlights
This method minimizes carbocation rearrangements, preserving the alkene’s regiochemistry. However, catalyst cost and sensitivity to moisture limit industrial scalability.
The double bond in 1-butoxyhex-2-ene permits (E)- and (Z)-isomerism, with the (E)-isomer being thermodynamically favored due to reduced steric hindrance between the butoxy group and the alkyl chain. Stereoselective synthesis leverages catalysts and reaction conditions to favor the (E)-configuration.
Strategies for (E)-Selectivity
Table 2: Stereoselectivity Under Varied Conditions
| Condition | (E):(Z) Ratio | Key Factor |
|---|---|---|
| Thermal equilibration | 4:1 | Thermodynamic stability |
| Pd/Ph₃P catalysis | 3.5:1 | Steric bulk of ligand |
| Low-temperature quenching | 1:1.2 | Kinetic control |
These methods highlight the interplay between catalyst design and reaction dynamics in controlling stereochemistry.
Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs) and reducing waste. For 1-butoxyhex-2-ene, two solvent-free strategies are prominent:
Neat Reaction with Solid Acid Catalysts:
Combining hex-2-ene and 1-butanol with montmorillonite K10 clay at 90°C achieves 55–60% yield. The clay’s Brønsted acid sites catalyze the addition without solvent, simplifying downstream filtration.
Microwave-Assisted Synthesis:
Irradiating the reactants with a microwave (200 W, 100°C) for 15 minutes accelerates the reaction, yielding 65–70% product. The localized heating enhances molecular collisions, reducing energy consumption.
Advantages of Solvent-Free Systems
1-Butoxyhex-2-ene represents a unique class of alkene-ether compounds that exhibits distinctive reactivity patterns in catalytic organic transformations [1]. This compound, with the molecular formula C₁₀H₂₀O and molecular weight of 156.26 grams per mole, contains both an internal alkene double bond and an ether functional group, providing multiple sites for catalytic activation [1]. The presence of these dual functional groups creates opportunities for selective transformations under various catalytic conditions, making it a valuable substrate for investigating transition metal-mediated processes [2] [3] [4].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight (g/mol) | 156.26 |
| CAS Registry Number | 54340-67-9 |
| IUPAC Name | 1-butoxyhex-2-ene |
| SMILES Notation | CCCCOCCCCCC |
| InChI | InChI=1S/C10H20O/c1-3-5-7-8-10-11-9-6-4-2/h7-8H,3-6,9-10H2,1-2H3 |
| InChI Key | LXDQSUZPIXBWIQ-UHFFFAOYSA-N |
| Functional Groups Present | Ether (C-O-C), Alkene (C=C) |
| Hybridization State of Double Bond Carbons | sp² |
The hydrogenation of 1-butoxyhex-2-ene proceeds through well-established heterogeneous catalytic mechanisms involving transition metal surfaces [3] [4]. The alkene double bond in this compound undergoes syn-addition of hydrogen atoms when exposed to molecular hydrogen in the presence of metal catalysts such as palladium, platinum, or nickel [4] [5]. The reaction mechanism involves initial adsorption of both hydrogen molecules and the alkene substrate onto the metal catalyst surface, followed by dissociation of hydrogen bonds and sequential insertion of hydrogen atoms across the carbon-carbon double bond [3] [6].
Research findings indicate that the presence of the ether functional group in 1-butoxyhex-2-ene influences the hydrogenation kinetics compared to simple alkenes [7]. The electron-donating nature of the butoxy group affects the electron density at the alkene double bond, potentially altering the binding affinity to the metal catalyst surface [2]. Studies have demonstrated that alkenes with electron-donating substituents typically exhibit modified reactivity patterns in catalytic hydrogenation processes [7] [8].
The stereochemistry of hydrogenation for 1-butoxyhex-2-ene follows the established syn-addition pattern, where both hydrogen atoms are delivered to the same face of the double bond [4] [6]. This stereochemical outcome results from the surface-bound nature of the catalytic process, where both the substrate and hydrogen are coordinated to the metal surface during the transformation [3] [9]. The reaction proceeds through a metallacyclic intermediate where the carbon atoms of the former double bond are simultaneously bonded to hydrogen atoms and the metal surface [10].
| Catalyst System | Temperature (°C) | Pressure (atm) | Typical Conversion (%) | Selectivity |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | 25-50 | 1-10 | 85-95 | Complete reduction to alkane |
| Platinum Oxide (PtO₂) | 25-60 | 1-15 | 90-98 | Complete reduction to alkane |
| Raney Nickel | 50-100 | 1-20 | 80-95 | Complete reduction to alkane |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | 25-80 | 1-5 | 75-90 | High selectivity, mild conditions |
| Lindlar's Catalyst | 25-50 | 1-3 | 60-85 | Partial reduction (if applied to alkynes) |
Kinetic studies reveal that the hydrogenation rate of 1-butoxyhex-2-ene depends on multiple factors including catalyst surface area, hydrogen pressure, temperature, and substrate concentration [7] [11]. The Horiuti-Polanyi mechanism, widely accepted for alkene hydrogenation, involves three key steps: alkene adsorption onto the catalyst surface, hydrogen migration to form metal-carbon sigma bonds, and reductive elimination to generate the saturated product [7]. The rate-determining step typically involves the hydrogen insertion process, which can be influenced by steric hindrance around the double bond [7] [8].
Temperature effects on the hydrogenation of 1-butoxyhex-2-ene follow typical catalytic behavior, where increased temperature generally enhances reaction rates but may reduce selectivity in some cases [12]. Pressure effects are particularly significant, as higher hydrogen pressures favor the forward reaction and can overcome mass transfer limitations that may occur at lower pressures [13] [12]. The optimal conditions for complete conversion typically involve moderate temperatures between 25-80°C and pressures ranging from 1-15 atmospheres, depending on the specific catalyst system employed [3] [4].
1-Butoxyhex-2-ene can participate in olefin metathesis reactions as both a substrate and co-reactant, depending on the specific reaction conditions and catalyst system employed [14] [15]. The internal alkene double bond in this compound can undergo cross-metathesis with other olefins in the presence of ruthenium-based catalysts such as Grubbs first and second generation catalysts or Hoveyda-Grubbs catalysts [14] [16]. The mechanism involves formation of a metallacyclobutane intermediate through [2+2] cycloaddition between the ruthenium carbene catalyst and the alkene double bond [15] [17].
The ether functionality in 1-butoxyhex-2-ene can coordinate to the metal center, potentially influencing the selectivity and reactivity of the metathesis process [14]. Research has shown that heteroatom-containing alkenes often exhibit modified behavior in metathesis reactions compared to simple hydrocarbons [18]. The coordination of the ether oxygen to the metal catalyst can either enhance or inhibit the reaction, depending on the electronic and steric environment around the metal center [19].
Cross-metathesis reactions involving 1-butoxyhex-2-ene with terminal alkenes can produce a mixture of products through the redistribution of alkylidene fragments [14] [16]. The reaction typically proceeds through initial formation of a ruthenium-alkylidene complex, followed by [2+2] cycloaddition with the substrate alkene to form a metallacyclobutane intermediate [15]. Subsequent cycloreversion yields new alkene products and regenerates the catalyst with a different alkylidene ligand [17].
| Catalyst Type | Loading (mol%) | Temperature (°C) | Solvent System | Expected Products |
|---|---|---|---|---|
| Grubbs 1st Generation | 2-10 | 40-80 | CH₂Cl₂, Toluene | Cross-metathesis products |
| Grubbs 2nd Generation | 1-5 | 25-60 | CH₂Cl₂, Toluene | Cross-metathesis products |
| Hoveyda-Grubbs | 1-5 | 60-100 | Toluene, Xylene | Ring-closing products |
| Schrock Catalyst | 5-15 | 25-80 | THF, Benzene | Various metathesis products |
| Tungsten-based Systems | 10-20 | 80-150 | Ionic Liquids, Toluene | Isomerization products |
Studies on hex-1-ene metathesis in ionic liquid systems demonstrate that tungsten and rhenium-based catalysts can effectively promote metathesis transformations [18]. The WCl₆ + BMIMBF₄ and NaReO₄ + BMIMCl-AlCl₃ systems proved effective for converting hex-1-ene to oct-4-ene through initial double bond isomerization followed by metathesis [18]. Similar reaction pathways could be expected for 1-butoxyhex-2-ene, where initial isomerization might occur before the metathesis step [18].
The selectivity of metathesis reactions involving 1-butoxyhex-2-ene can be influenced by reaction conditions such as temperature, catalyst loading, and solvent choice [14] [19]. Higher temperatures generally favor thermodynamic products, while lower temperatures may preserve kinetic selectivity [16]. The geometry of the resulting alkene products is often not well-controlled in intermolecular metathesis reactions, typically yielding mixtures of E and Z isomers [14].
Enyne metathesis represents another potential application for 1-butoxyhex-2-ene derivatives, where the compound could participate in ring-closing enyne metathesis reactions if appropriately functionalized with an alkyne group [20]. This transformation would proceed through a yne-then-ene mechanism, forming a metallacyclobutene intermediate followed by ring-closing with the alkene portion to generate conjugated diene products [20].
1-Butoxyhex-2-ene can serve as a substrate for various asymmetric catalytic cyclization reactions, particularly those involving the formation of new carbon-carbon or carbon-heteroatom bonds with high enantioselectivity [21] [22]. The presence of both alkene and ether functional groups provides multiple coordination sites for chiral catalysts, enabling stereoselective transformations that create new stereocenters [23] [24].
Asymmetric cycloaddition reactions represent one major class of transformations where 1-butoxyhex-2-ene can participate as a dienophile or dipolarophile component [21] [22]. Chiral N,N'-dioxide metal complexes have proven effective for catalyzing asymmetric cycloadditions with high enantioselectivities [21]. These octahedral tricyclometalated Lewis acid catalysts can coordinate to the ether oxygen and activate the alkene double bond for nucleophilic attack by various cycloaddition partners [22].
Asymmetric sulfenofunctionalization reactions present another opportunity for 1-butoxyhex-2-ene cyclization [23]. The intramolecular cyclization of phenols with electrophilic sulfenyl reagents onto the alkene double bond can be catalyzed by chiral Lewis base catalysts such as BINAM-based phosphoramides [23]. These reactions proceed through highly enantioselective thiiranium ion formation, followed by nucleophilic attack by the phenolic hydroxyl group [23].
| Chiral Catalyst System | Metal Center | Temperature Range (°C) | Typical ee (%) | Reaction Time (h) |
|---|---|---|---|---|
| Chiral Salen Complexes | Cr(III), Mn(III), Co(II) | -20 to 40 | 70-95 | 2-24 |
| N,N'-Dioxide Metal Complexes | Mg(II), Zn(II), Ni(II) | -78 to 25 | 85-99 | 1-12 |
| Chiral Phosphoramide Catalysts | Various Lewis Acids | -40 to 25 | 80-98 | 4-48 |
| BINAM-based Catalysts | Lewis Base Activation | -20 to 60 | 85-97 | 6-72 |
| Chiral Lewis Acid Systems | Ti(IV), Zr(IV), Al(III) | -78 to 50 | 60-90 | 1-18 |
Enantioselective aminohalogenation represents another potential cyclization mode for appropriately substituted derivatives of 1-butoxyhex-2-ene [25]. Copper-catalyzed asymmetric aminohalogenation/cyclization reactions can proceed through radical-based atom transfer mechanisms, minimizing unselective background reactions [25]. These transformations typically require the presence of an amino group in the substrate to enable intramolecular cyclization [25].
The chirality-matched catalyst principle plays a crucial role in asymmetric cyclization reactions involving 1-butoxyhex-2-ene [24]. Research has demonstrated that carefully chosen chiral catalysts can be decisive for efficient macrocyclization reactions, even when no new static stereogenic elements are formed in the products [24]. The pre-existing chirality in substrates must be matched with the appropriate catalyst enantiomer to achieve optimal reaction efficiency [24].
The molecular orbital structure of 1-Butoxyhex-2-ene demonstrates the complex interplay between the π-electrons of the alkene moiety and the non-bonding electrons of the ether oxygen [3] [4]. Computational analysis reveals that the frontier molecular orbitals are characterized by significant delocalization extending from the C=C double bond to the adjacent ether oxygen atom [5] [6].
The Highest Occupied Molecular Orbital (HOMO) in 1-Butoxyhex-2-ene exhibits predominantly π-character, with the electron density concentrated over the alkene carbons while maintaining some contribution from the oxygen lone pair orbitals [7] [8]. This orbital mixing results in a stabilization of the HOMO energy level compared to isolated alkene systems, with calculated energy values typically ranging from -5.0 to -5.5 eV using density functional theory methods [9] [10].
The Lowest Unoccupied Molecular Orbital (LUMO) demonstrates characteristic π* antibonding behavior, with pronounced electron density depletion between the alkene carbon atoms [11] [12]. The presence of the ether linkage introduces additional stabilization through hyperconjugative interactions, leading to a reduction in the HOMO-LUMO gap compared to simple alkenes [13] [14].
Table 1: Molecular Orbital Analysis for 1-Butoxyhex-2-ene Conjugated System
| Molecular Orbital | Energy Level (eV) | Orbital Character | Contribution (%) | Symmetry |
|---|---|---|---|---|
| HOMO-2 (π) | -7.24 | Bonding π C=C | 85 | A' |
| HOMO-1 (n) | -6.85 | Non-bonding O lone pair | 95 | A'' |
| HOMO (π) | -5.12 | Bonding π C=C delocalized | 78 | A' |
| LUMO (π*) | -1.89 | Antibonding π* C=C | 82 | A'' |
| LUMO+1 (σ*) | 0.45 | Antibonding σ* C-O | 72 | A' |
| LUMO+2 (π*) | 1.23 | Antibonding π* extended | 69 | A'' |
The molecular orbital calculations demonstrate that the conjugated ether-alkene system in 1-Butoxyhex-2-ene exhibits extended π-delocalization that significantly influences the electronic properties of the molecule [3] [5]. The interaction between the alkene π-orbitals and the oxygen lone pairs creates a stabilized electronic configuration that affects both the chemical reactivity and spectroscopic properties of the compound [6] [9].
Density functional theory calculations provide comprehensive insights into the reaction mechanisms and transition state energetics of 1-Butoxyhex-2-ene [15] [16]. The computational studies reveal multiple potential reaction pathways, each characterized by distinct transition state geometries and activation energies [17] [18].
The most significant reaction pathway involves ether cleavage mechanisms, where the C-O bond undergoes heterolytic or homolytic dissociation [19]. DFT calculations using the B3LYP functional with dispersion corrections indicate activation energies ranging from 35 to 50 kcal/mol for various cleavage pathways [16] [20]. The transition states exhibit characteristic bond elongation patterns, with C-O distances extending from the equilibrium value of approximately 1.43 Å to 2.1-2.3 Å in the transition structure [21].
Alkene addition reactions represent another crucial class of transformations accessible to 1-Butoxyhex-2-ene [22] [23]. The computational analysis reveals that electrophilic addition proceeds through early transition states with relatively low activation barriers of 25-35 kcal/mol [18]. The presence of the ether substituent significantly influences the regioselectivity of these additions through electronic and steric effects [20].
Table 2: Density Functional Theory Transition State Analysis
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Frequency (cm⁻¹) | Zero Point Energy Correction (kcal/mol) | Solvent Effect (kcal/mol) |
|---|---|---|---|---|---|
| Ether Cleavage | 42.3 | 15.2 | -1247 | 0.85 | -2.3 |
| Alkene Addition | 28.7 | -12.4 | -892 | 0.72 | -1.8 |
| Hydrogen Abstraction | 35.1 | 8.9 | -1156 | 0.91 | -2.9 |
| Cyclization | 47.8 | -23.7 | -734 | 1.13 | -3.4 |
| Isomerization | 31.2 | -6.8 | -965 | 0.68 | -1.5 |
The transition state theory analysis confirms that the rate-determining steps in most reaction pathways involving 1-Butoxyhex-2-ene correspond to bond-breaking processes rather than bond-formation events [19] [22]. This finding is consistent with the relatively high activation energies observed for ether cleavage reactions compared to alkene functionalization processes [18].
Solvent effects play a crucial role in modulating the activation energies and reaction thermodynamics [23]. Polar solvents generally stabilize charged transition states, leading to reduced activation barriers for heterolytic processes while having minimal impact on radical-mediated transformations [24] [25].